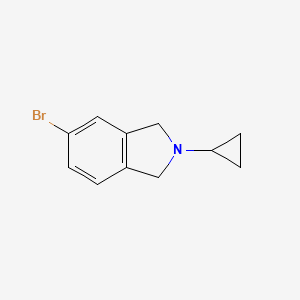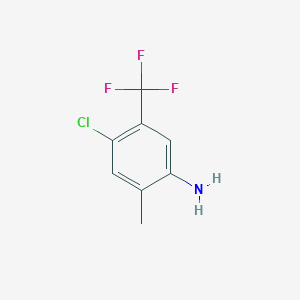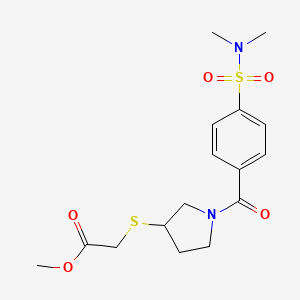
methyl 2-((1-(4-(N,N-dimethylsulfamoyl)benzoyl)pyrrolidin-3-yl)thio)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-((1-(4-(N,N-dimethylsulfamoyl)benzoyl)pyrrolidin-3-yl)thio)acetate is a complex organic compound with potential applications in various fields of chemistry, biology, and industry. This compound features a pyrrolidine ring, a benzoyl group, and a dimethylsulfamoyl group, making it a unique molecule with interesting chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-((1-(4-(N,N-dimethylsulfamoyl)benzoyl)pyrrolidin-3-yl)thio)acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.
Introduction of the Benzoyl Group: The benzoyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and an appropriate catalyst.
Attachment of the Dimethylsulfamoyl Group: The dimethylsulfamoyl group can be added through a nucleophilic substitution reaction using dimethylsulfamoyl chloride.
Thioester Formation: The final step involves the formation of the thioester linkage by reacting the intermediate with methyl thioglycolate under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Methyl 2-((1-(4-(N,N-dimethylsulfamoyl)benzoyl)pyrrolidin-3-yl)thio)acetate can undergo various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The dimethylsulfamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
科学研究应用
Methyl 2-((1-(4-(N,N-dimethylsulfamoyl)benzoyl)pyrrolidin-3-yl)thio)acetate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Research may explore its potential as a drug candidate or as a component in drug delivery systems.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of specialty chemicals.
作用机制
The mechanism of action of methyl 2-((1-(4-(N,N-dimethylsulfamoyl)benzoyl)pyrrolidin-3-yl)thio)acetate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
相似化合物的比较
Similar Compounds
Methyl 2-((1-(4-sulfamoylbenzoyl)pyrrolidin-3-yl)thio)acetate: Similar structure but lacks the dimethyl groups on the sulfamoyl moiety.
Methyl 2-((1-(4-(N,N-dimethylsulfamoyl)benzoyl)piperidin-3-yl)thio)acetate: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
Uniqueness
Methyl 2-((1-(4-(N,N-dimethylsulfamoyl)benzoyl)pyrrolidin-3-yl)thio)acetate is unique due to the presence of the dimethylsulfamoyl group and the specific arrangement of functional groups, which can impart distinct chemical and biological properties compared to similar compounds.
属性
IUPAC Name |
methyl 2-[1-[4-(dimethylsulfamoyl)benzoyl]pyrrolidin-3-yl]sulfanylacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5S2/c1-17(2)25(21,22)14-6-4-12(5-7-14)16(20)18-9-8-13(10-18)24-11-15(19)23-3/h4-7,13H,8-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNJVSGOFMZODTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC(C2)SCC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[(4-Acetylphenyl)amino]-5-methylcyclohex-2-en-1-one](/img/structure/B2399810.png)
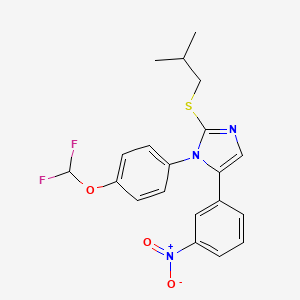
![3-(2-methoxynaphthalen-1-yl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2399812.png)
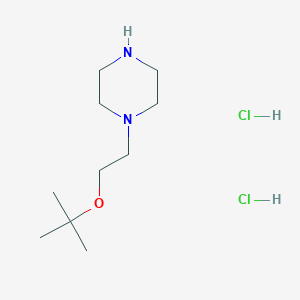
![1-(1,6-Dioxaspiro[2.4]heptan-4-yl)-N,N-dimethylmethanamine](/img/structure/B2399816.png)
![1-[(3-Fluorophenyl)methyl]-3'-(4-methylphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2399818.png)
![N-[(1-Thiophen-3-ylcyclopropyl)methyl]-2-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2399820.png)
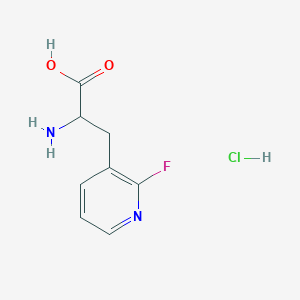
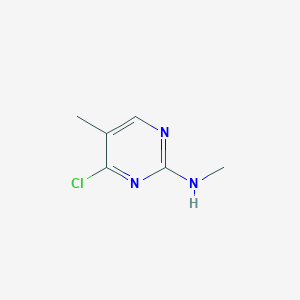

![methyl 2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate](/img/structure/B2399827.png)
![2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2399829.png)
